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Lanreotide (Deamidized)

Cat. No.: B12291162
M. Wt: 1097.3 g/mol
InChI Key: FTIFSMLZWNHQOQ-SCTWWAJVSA-N
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Description

Overview of Lanreotide (B11836) as a Synthetic Somatostatin (B550006) Analog in Biochemical Contexts

Lanreotide is a synthetic octapeptide and a functional analog of the natural hormone somatostatin. bachem.comraybiotech.com Somatostatin is a key regulatory peptide with a wide array of physiological functions, including the inhibition of various hormones such as growth hormone (GH). nih.govoup.com However, the therapeutic utility of native somatostatin is limited by its very short biological half-life of only two to three minutes. nih.govmdpi.com This limitation spurred the development of synthetic analogs with enhanced stability and duration of action. nih.gov

Lanreotide, like other analogs such as octreotide (B344500), was designed to mimic the biological activity of somatostatin but with a significantly longer half-life, making it suitable for research and clinical investigation. bachem.comnih.gov It exerts its effects by binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are prevalent in various tissues, including the pituitary gland and pancreas. bachem.comoup.com The interaction with these receptors triggers intracellular signaling pathways that inhibit hormone secretion. nih.gov In a research context, Lanreotide serves as a valuable tool for studying hormone regulation, receptor-ligand interactions, and the antiproliferative effects associated with SSTR activation. nih.govmcgill.ca

Lanreotide is a cyclic octapeptide with the sequence H-D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2. pnas.org Its structure is characterized by several key features that contribute to its stability and function:

Cyclic Structure: A disulfide bridge between the two cysteine residues (Cys2 and Cys7) creates a cyclic core, which constrains the peptide's conformation. bachem.compnas.org This cyclization is a common strategy in peptide drug design to increase stability against enzymatic degradation. researchgate.net

Unnatural Amino Acids: The inclusion of D-isomers of amino acids, such as D-Tryptophan (D-Trp) and D-2-Naphthylalanine (D-2Nal), protects the peptide from degradation by proteases that typically recognize L-amino acids. pnas.org

β-Hairpin Conformation: The disulfide bond locks the peptide into a β-hairpin conformation. pnas.org

Self-Assembly: A unique characteristic of Lanreotide is its ability to spontaneously self-assemble in an aqueous environment into highly ordered, monodisperse nanotubes with a diameter of approximately 24 nm. researchgate.netwikipedia.orgresearchgate.net This self-assembly is driven by noncovalent interactions between peptide dimers and results in a hydrogel structure. researchgate.netregulations.gov

Other somatostatin analogs share some structural similarities but also have distinct features. For instance, octreotide is another cyclic octapeptide, while pasireotide (B1678482) is a cyclohexapeptide with a broader receptor binding profile. bachem.comresearchgate.net

FeatureLanreotideOctreotidePasireotide
Amino Acid Count 886
Core Structure Cyclic OctapeptideCyclic OctapeptideCyclic Hexapeptide
Key Residues D-2Nal, D-TrpD-Phe, D-TrpD-Trp
Disulfide Bridge YesYesNo (Cyclic backbone)
Primary Receptor Affinity SSTR2, SSTR5 oup.comSSTR2, SSTR5 oup.comSSTR1, SSTR2, SSTR3, SSTR5 bachem.com

The development of somatostatin analogs marked a significant advance in peptide science and drug discovery. nih.gov These molecules serve as prime examples of how the limitations of natural peptides, such as poor stability and lack of receptor selectivity, can be overcome through rational chemical design. mdpi.com The research significance of these analogs is multifaceted:

Structure-Activity Relationship (SAR) Studies: Analogs like Lanreotide are crucial for SAR studies, helping researchers understand which structural components are essential for receptor binding and biological activity. rsc.orgacs.org

Enhanced Stability: They demonstrate the success of strategies like cyclization and incorporation of D-amino acids in creating peptides with prolonged half-lives, a critical aspect of therapeutic peptide development. nih.govmdpi.com

Receptor Subtype Selectivity: The development of analogs with varying affinities for the five different SSTR subtypes has enabled detailed investigation into the specific physiological roles of each receptor. oup.combachem.com

Models for Drug Delivery: Lanreotide's unique self-assembling property into nanotubes provides a model system for developing novel sustained-release drug delivery formulations based on peptide self-organization. bachem.comwikipedia.org

Fundamentals of Peptide Deamidation as a Post-Translational Modification

Peptide deamidation is a common, non-enzymatic post-translational modification that can occur spontaneously under physiological conditions. acs.orgmtoz-biolabs.com It involves the chemical alteration of the side chains of asparagine (Asn) or glutamine (Gln) residues. mtoz-biolabs.comwikipedia.org This modification is significant in protein and peptide chemistry because it introduces a negative charge and can alter the structure, stability, and function of the molecule. wikipedia.orgnih.gov In the context of therapeutic peptides like Lanreotide, deamidation is considered a degradation pathway that can impact product quality and integrity. plos.org

The deamidation of an asparagine (Asn) residue is the more common and faster reaction compared to glutamine. acs.org The process typically proceeds through a cyclic succinimide (B58015) intermediate. wikipedia.orgresearchgate.net

The mechanism involves a nucleophilic attack by the nitrogen atom of the adjacent peptide bond (at the n+1 position) on the side-chain carbonyl carbon of the Asn residue. researchgate.net This intramolecular reaction forms a five-membered succinimide ring and releases ammonia (B1221849). wikipedia.orgnih.gov The succinimide intermediate is unstable and readily hydrolyzes. researchgate.net Due to the asymmetry of the ring, hydrolysis can occur at two different carbonyl carbons, leading to two isomeric products: wikipedia.org

Aspartate (Asp): Formation of a normal peptide bond. researchgate.net

Isoaspartate (isoAsp): Formation of a β-peptide bond, where the peptide backbone is extended by one methylene (B1212753) group. researchgate.netnih.gov

Under physiological conditions, the formation of isoaspartate is generally favored over aspartate, often in a ratio of about 3:1. acs.org This structural change can significantly disrupt the peptide's conformation and biological activity. nih.gov The deamidation of glutamine follows a similar mechanism but is much slower because it requires the formation of a less favorable six-membered glutarimide (B196013) ring. wikipedia.org

The rate of deamidation is highly dependent on the local peptide sequence, particularly the identity of the amino acid residue immediately C-terminal to the asparagine (the n+1 position). nih.govnih.gov Research using model peptides has shown that the deamidation rate can vary by several thousand-fold depending on the neighboring residue. nih.gov

High Susceptibility: Sequences where Asn is followed by a small, flexible residue like Glycine (B1666218) (Gly) are highly prone to deamidation. The Asn-Gly (NG) sequence is one of the most labile, with a half-life of around 24 hours under physiological conditions (pH 7.4, 37°C), because the low steric hindrance of Gly allows the backbone nitrogen to readily attack the Asn side chain. wikipedia.orgplos.org Other residues like Serine (Ser), Alanine (Ala), and Threonine (Thr) also lead to relatively high deamidation rates. tandfonline.com

Low Susceptibility: Bulky or charged residues at the n+1 position tend to sterically hinder the formation of the succinimide intermediate, thus slowing the deamidation rate. nih.gov

Other factors influencing the deamidation rate include the local three-dimensional structure, pH, temperature, and ionic strength. nih.govnih.gov Higher-order structures can often protect susceptible Asn residues from deamidation by limiting their flexibility. wikipedia.org

Asn-Xxx Sequence (n+1 residue)Relative Deamidation RateRationale
Asn-Gly Very HighMinimal steric hindrance from Glycine allows for easy formation of the succinimide intermediate. wikipedia.org
Asn-Ser HighSmall, polar side chain offers little steric hindrance. tandfonline.com
Asn-Ala Moderate to HighSmall side chain allows for relatively rapid deamidation. tandfonline.com
Asn-His Moderate
Asn-Thr Moderate tandfonline.com
Asn-Leu LowBulky side chain provides steric hindrance.
Asn-Pro Very LowThe rigid ring structure of Proline prevents the necessary conformation for nucleophilic attack.

Research Rationale: Significance of Deamidation for Lanreotide Molecular Integrity and Investigational Implications

The study of deamidation in the context of Lanreotide is of significant interest in pharmaceutical and biochemical research. As a therapeutic peptide, maintaining the molecular integrity of Lanreotide is crucial. Deamidation represents a primary chemical degradation pathway that can lead to the formation of impurities, potentially altering the compound's properties. plos.orglabrulez.com

From an investigational standpoint, understanding the deamidation profile of Lanreotide is critical for several reasons:

Quality Control: Deamidation is considered a critical quality attribute (CQA) for therapeutic proteins and peptides. creative-proteomics.com Regulatory bodies require the characterization and quantification of such modifications.

Stability Studies: Identifying the specific residues prone to deamidation and the conditions that accelerate the process is essential for developing stable formulations. nih.gov

Analytical Method Development: The presence of deamidated isomers necessitates the development of sensitive analytical techniques to separate and quantify these closely related species. creative-proteomics.com Methods such as reversed-phase liquid chromatography (RPLC), mass spectrometry (MS), and capillary electrophoresis are commonly employed to monitor deamidation. wikipedia.orgcreative-proteomics.com

Therefore, research into "Lanreotide (Deamidized)" focuses on identifying the sites of deamidation, quantifying the rate of formation of Asp and isoAsp isomers under various stress conditions, and evaluating the impact of this modification on the molecule's structural and functional attributes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H68N10O11S2 B12291162 Lanreotide (Deamidized)

Properties

Molecular Formula

C54H68N10O11S2

Molecular Weight

1097.3 g/mol

IUPAC Name

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C54H68N10O11S2/c1-29(2)45-53(73)62-44(52(72)64-46(30(3)65)54(74)75)28-77-76-27-43(61-47(67)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)51(71)59-41(24-31-16-19-36(66)20-17-31)49(69)60-42(25-35-26-57-39-13-7-6-12-37(35)39)50(70)58-40(48(68)63-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,57,65-66H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,73)(H,63,68)(H,64,72)(H,74,75)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1

InChI Key

FTIFSMLZWNHQOQ-SCTWWAJVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)O

Origin of Product

United States

Molecular Mechanisms of Lanreotide Deamidation

Proposed Deamidation Pathways in Lanreotide (B11836) Analogs

Deamidation predominantly occurs at asparagine (Asn) and, to a lesser extent, glutamine (Gln) residues. wikipedia.orgmdpi.com The reaction transforms the neutral Asn side chain into the negatively charged side chain of aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp), resulting in a mass increase of approximately 1 Dalton. wikipedia.org

In peptides containing asparagine, deamidation at neutral or basic pH typically proceeds through the formation of a five-membered cyclic succinimide (B58015) (aminosuccinyl) intermediate. pnas.orgmdpi.comnih.gov The reaction is initiated by a nucleophilic attack from the backbone nitrogen atom of the C-terminal adjacent amino acid on the carbonyl carbon of the Asn side chain. wikipedia.org This intramolecular cyclization results in the elimination of the amide group as ammonia (B1221849) and the formation of the succinimide ring. wikipedia.org

This succinimide intermediate is generally unstable and susceptible to rapid hydrolysis. nih.gov The five-membered ring can be opened by hydrolysis at either of its two carbonyl carbons. Attack at the α-carbonyl carbon regenerates the standard peptide bond, yielding an aspartyl (Asp) residue. wikipedia.org More frequently, however, the attack occurs at the β-carbonyl carbon, which is sterically less hindered, leading to the formation of an isoaspartyl (isoAsp) residue, where the peptide backbone continues through the side chain of the original Asn residue. wikipedia.orgnih.gov The hydrolysis of the succinimide intermediate typically yields a mixture of isoAsp and Asp products, often in a ratio of approximately 3:1. nih.gov While this pathway is common, direct hydrolysis of the asparagine side chain can occur under acidic conditions (pH < 5), bypassing the succinimide intermediate and forming only the Asp product. nih.gov

The rate of deamidation is highly dependent on the primary amino acid sequence, particularly the identity of the residue immediately C-terminal to the asparagine. pnas.orgnih.gov The flexibility and size of this neighboring residue's side chain significantly influence the ease with which the backbone nitrogen can attack the Asn side chain.

Sequences with a small, flexible residue like glycine (B1666218) (Gly) following asparagine (Asn-Gly) exhibit the fastest rates of deamidation. mdpi.comnih.gov The lack of a bulky side chain on glycine minimizes steric hindrance, allowing the peptide backbone to adopt a conformation favorable for succinimide ring formation. nih.gov Other sequences, such as Asn-Ser and Asn-Ala, are also known to be susceptible to deamidation, though generally at slower rates than Asn-Gly. nih.govnih.gov Conversely, placing a bulky residue like proline or leucine (B10760876) after asparagine can dramatically decrease the rate of deamidation by sterically hindering the formation of the required cyclic intermediate. nih.gov

Peptide SequenceConditionDeamidation Half-LifeRelative Rate vs. Asn-Gly
L-Val-L-Tyr-L-Pro-Asn-Gly-L-AlapH 7.4, 37°C1.4 days1.0x
L-Val-L-Tyr-L-Pro-Asn-Leu-L-AlapH 7.4, 37°C~46 days~0.03x
L-Val-L-Tyr-L-Pro-Asn-Pro-L-AlapH 7.4, 37°C~70 days~0.02x

Table 1: Influence of the C-terminal adjacent residue on the deamidation half-life of a model hexapeptide. Data demonstrates the significantly faster degradation of the Asn-Gly sequence compared to sequences with bulkier adjacent residues. nih.gov

Influence of Microenvironmental Factors on Lanreotide Deamidation Rate

The chemical environment surrounding the peptide plays a crucial role in modulating the rate of deamidation. Factors such as pH, temperature, ionic strength, and the presence of catalytic species can significantly accelerate or inhibit this degradation pathway.

Ionic strength and the specific buffer components can also influence deamidation kinetics. nih.govresearchgate.net Buffer species, particularly phosphate (B84403), can act as catalysts in the deamidation reaction. pnas.org Phosphate has been shown to be a much more potent catalyst for deamidation in peptides compared to other buffers like Tris. pnas.org Computational studies suggest that phosphate ions can directly participate in the reaction mechanism, facilitating the proton transfers necessary for the formation and breakdown of reaction intermediates. mdpi.comnih.govsemanticscholar.org

Like most chemical reactions, the rate of deamidation is highly dependent on temperature. wikipedia.org Increased temperature provides the necessary activation energy for the reaction to proceed, leading to an accelerated rate of degradation. For this reason, peptide formulations like lanreotide are typically stored at refrigerated temperatures (2-8°C) to ensure long-term stability. fda.govgoogle.com

The temperature dependence of deamidation is a key principle behind accelerated degradation studies, also known as forced degradation. nih.gov In these studies, peptide formulations are subjected to elevated temperatures (e.g., 25°C, 40°C) to intentionally induce degradation over a shorter timeframe. nih.govgoogle.com By analyzing the degradation products and kinetics at these higher temperatures, researchers can predict the long-term stability and shelf-life of the product under recommended storage conditions using models like the Arrhenius equation. google.com Novel techniques, such as using levitated microdroplets, have been developed to perform accelerated degradation studies in minutes, allowing for rapid screening of peptide stability under various stress conditions. nih.gov

Storage ConditionTime PointPurity (% area)Oligomers (% area)
5 ± 3°CT=097.70.9
T=3 Months97.71.9
T=6 Months97.61.8
T=9 Months97.41.7
25 ± 2°C / 60% RHT=097.70.9
T=1 Month96.52.0
T=2 Months95.52.1
T=3 Months94.62.2

Table 2: Representative stability data for a lanreotide formulation under recommended (5°C) and accelerated (25°C) storage conditions. The decrease in purity and increase in related substances are more pronounced at the higher temperature, illustrating the temperature dependence of degradation. google.com

Solvent molecules, particularly water, are direct participants in the deamidation reaction, both in the hydrolysis of the final succinimide intermediate and potentially in facilitating proton transfers throughout the reaction pathway. acs.orgresearchgate.net Computational studies have shown that water molecules can lower the energy barrier for the initial cyclization step. acs.org The rate of deamidation can be slowed by reducing the water content or by adding organic co-solvents like glycerol (B35011) or propylene (B89431) glycol, which lower the dielectric constant of the solution. mdpi.com

Beyond the solvent itself, other molecules can act as catalysts. As previously mentioned, general buffer species like phosphate can catalyze the reaction. mdpi.comsemanticscholar.org Furthermore, computational models have proposed that the side chain of a neighboring arginine (Arg) residue could play a catalytic role in the deamidation of an Asn-Gly-Arg (NGR) motif, which is relevant to certain cyclic peptide analogs. mdpi.com In this proposed mechanism, the Arg side chain, along with a phosphate ion, helps to orchestrate the proton transfers required for the formation of the tetrahedral intermediate, a key step on the pathway to the succinimide product. mdpi.comnih.gov

Computational Modeling and Simulation of Lanreotide Deamidation Reactions

Computational methods have become indispensable in pharmaceutical sciences for predicting and understanding the chemical degradation of complex molecules like lanreotide. These in silico approaches provide a molecular-level view of the deamidation process, which is often difficult to obtain through experimental means alone.

Theoretical-Computational Approaches for Reaction Mechanism Elucidation

The deamidation of asparagine (Asn) residues, the most common type of deamidation, typically proceeds through the formation of a cyclic succinimide intermediate. ub.edu Elucidating the precise mechanism and energetics of this reaction for lanreotide requires sophisticated computational techniques.

A variety of theoretical and computational methods are employed to study deamidation reactions. These range from quantum mechanics (QM) calculations on model systems to more complex hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations on the entire peptide. acs.orgresearchgate.net

Quantum Mechanics (QM): QM methods, such as density functional theory (DFT), are used to study the electronic structure of the reacting atoms and to map the potential energy surface of the deamidation reaction. researchgate.net These calculations can provide detailed information about transition states and reaction barriers, which are crucial for understanding the reaction kinetics. For instance, QM studies on model peptides have been instrumental in detailing the steps of succinimide formation, including the initial cyclization and subsequent deammoniation. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational landscape of lanreotide in solution. acs.orgrsc.org The three-dimensional structure of the peptide, particularly the local conformation around potential deamidation sites, significantly influences the reaction rate. MD simulations can reveal the solvent accessibility of these sites and the flexibility of the peptide backbone, both of which are key factors in deamidation. pnas.org While direct MD simulations of the deamidation of lanreotide are not extensively reported, simulations have been used to study its conformational stability and self-assembly, providing a foundation for future degradation studies. acs.orgrsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of QM for the reactive region (e.g., the Asn side chain and adjacent peptide backbone) with the efficiency of MM for the rest of the peptide and the surrounding solvent. ub.edu QM/MM is a powerful tool for studying reaction mechanisms in large systems like lanreotide, as it provides a balance between computational cost and accuracy. ub.edu

The general mechanism for Asn deamidation involves a nucleophilic attack by the backbone nitrogen of the succeeding amino acid on the side-chain carbonyl carbon of the asparagine residue. This forms a tetrahedral intermediate which then rearranges to form a five-membered succinimide ring and releases ammonia. This succinimide intermediate can then hydrolyze to form either aspartic acid or isoaspartic acid. nih.gov

Computational MethodApplication in Deamidation StudiesKey Insights
Quantum Mechanics (QM) Elucidation of reaction pathways and transition states for model systems. researchgate.netProvides detailed energetic profiles and understanding of electronic rearrangements.
Molecular Dynamics (MD) Exploration of conformational flexibility and solvent accessibility of deamidation sites. acs.orgpnas.orgIdentifies conformations that are prone to deamidation and the role of the environment.
QM/MM Simulation of the deamidation reaction in the full peptide-solvent system. ub.eduOffers a detailed mechanistic understanding within the biological context.

Prediction of Deamidation Hotspots and Rates in Lanreotide Structures

A primary goal of computational modeling is to predict which asparagine or glutamine residues in a peptide are most susceptible to deamidation (hotspots) and to estimate the rates at which these reactions occur.

Several factors, which can be evaluated computationally, are known to influence deamidation rates:

Primary Sequence: The identity of the amino acid C-terminal to the asparagine residue has a profound effect on the deamidation rate. Residues with small, flexible side chains, such as glycine, serine, and alanine, tend to accelerate deamidation. acs.org

Local Conformation and Flexibility: The conformation of the peptide backbone and the flexibility of the region around the deamidation site are critical. MD simulations can be used to calculate root-mean-square fluctuations (RMSF) and dihedral angles to assess local dynamics. acs.org

Solvent Accessibility: The deamidation reaction is water-mediated, so the degree of exposure of the asparagine side chain to the solvent is a key predictor. Solvent accessible surface area (SASA) is a common metric calculated from computational models. acs.org

While specific computational studies predicting deamidation hotspots in lanreotide are not widely published, the principles derived from studies on other peptides and proteins are applicable. For instance, machine learning models trained on experimental deamidation data from large datasets of peptides and proteins can predict deamidation-prone sequences with reasonable accuracy. researchgate.net These models often use a combination of sequence- and structure-based features. researchgate.net

Physics-based models, which use QM calculations to determine the energy barriers for deamidation at different sites, offer a more first-principles approach to predicting hotspots. researchgate.net Although computationally intensive, these methods can provide a more detailed and accurate picture of deamidation propensity.

Factor Influencing DeamidationComputational MetricRelevance to Lanreotide
Primary Sequence Identity of the n+1 residueThe amino acid sequence of lanreotide can be analyzed to identify potential hotspots based on known sequence motifs.
Local Flexibility Root-Mean-Square Fluctuations (RMSF)MD simulations can identify regions of high flexibility in the lanreotide structure that may be more prone to deamidation.
Solvent Exposure Solvent Accessible Surface Area (SASA)The exposure of asparagine residues in the computationally derived 3D structure of lanreotide can be calculated to predict susceptibility.
Conformational Strain Dihedral Angle AnalysisAnalysis of backbone and side-chain dihedral angles from MD simulations can reveal strained conformations that may lower the activation energy for deamidation.

Structural and Conformational Analysis of Deamidized Lanreotide Variants

Advanced Spectroscopic Techniques for Structural Elucidation of Deamidated Peptides

A suite of advanced spectroscopic techniques is indispensable for the comprehensive structural elucidation of deamidated peptides. These methods provide detailed information ranging from atomic-level conformational changes to alterations in secondary structure, enabling a thorough characterization of deamidated Lanreotide (B11836) variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping

Key NMR experiments used for peptide conformational analysis include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled through chemical bonds, which is essential for assigning amino acid spin systems. tricliniclabs.com

Total Correlation Spectroscopy (TOCSY): Extends the correlations observed in COSY to an entire spin system, helping to identify the type of amino acid residue. tricliniclabs.comuzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for calculating the 3D structure. tricliniclabs.com Changes in NOE patterns between native and deamidized Lanreotide would directly indicate conformational shifts.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached heteronuclei (like ¹³C or ¹⁵N), providing information on the peptide backbone and side chains. tricliniclabs.com Chemical shift perturbations in HSQC spectra are highly sensitive to changes in the chemical environment and are used to identify the residues affected by deamidation. nih.gov

By comparing the NMR spectra of native Lanreotide with its deamidated variants, researchers can pinpoint specific structural alterations, such as changes in the β-turn conformation that is critical for its biological activity. nih.govsigmaaldrich.comresearchgate.net

NMR TechniqueInformation ProvidedApplication to Deamidized Lanreotide Analysis
COSYThrough-bond proton-proton correlations (2-3 bonds)Assignment of amino acid spin systems.
TOCSYCorrelations of all protons within a spin systemIdentification of amino acid residue types.
NOESYThrough-space proton-proton correlations (&lt;5 Å)Provides distance restraints to define 3D structure and map conformational changes.
HSQCOne-bond correlations between protons and heteronuclei (¹³C, ¹⁵N)Monitors changes in the chemical environment of the peptide backbone and side chains upon deamidation.

Mass Spectrometry (MS) for Identification and Localization of Deamidation Sites

Mass spectrometry (MS) is a cornerstone technique for identifying post-translational modifications like deamidation due to its high sensitivity and mass accuracy. nih.gov The deamidation of an asparagine residue results in a mass increase of 0.984 Da, a small but detectable shift with high-resolution mass spectrometers. nih.govnih.govthermofisher.com However, this analysis is complicated by the fact that the monoisotopic peak of the deamidated peptide is separated by only 19.34 mDa from the overlapping ¹³C isotope peak of the amidated form, necessitating instruments with high resolving power and mass accuracy (e.g., Orbitrap or FT-ICR) for unambiguous assignment. nih.govthermofisher.com

Three primary proteomics strategies are employed to analyze deamidation in peptides like Lanreotide, each with distinct advantages and disadvantages. nih.govcreative-proteomics.com

Bottom-Up Proteomics: This is the most common approach. The peptide is first digested into smaller fragments using an enzyme like trypsin. These smaller peptides are then analyzed by LC-MS/MS. researchgate.net While this method offers high throughput, it can introduce artificial deamidation during sample preparation (e.g., at pH 7-8) and loses information about how multiple modifications might coexist on the original peptide. nih.govthermofisher.comnih.gov

Top-Down Proteomics: This method analyzes the intact peptide without prior digestion. creative-proteomics.commetwarebio.com It provides a complete view of all modifications on a single molecule, preserving the "proteoform." metwarebio.com This is ideal for characterizing the exact combination of modifications on Lanreotide but is technically more challenging and generally has lower throughput than bottom-up approaches. creative-proteomics.comnih.gov

Middle-Down Proteomics: This approach is a hybrid of the other two. It involves limited digestion to produce larger peptide fragments. This reduces the complexity seen in top-down analysis while retaining more connectivity between modification sites compared to bottom-up methods. nih.gov

ApproachDescriptionPros for Deamidation AnalysisCons for Deamidation Analysis
Bottom-UpAnalysis of smaller peptides after enzymatic digestion.High throughput; compatible with standard instrumentation. metwarebio.comLoses PTM context; risk of inducing artificial deamidation. nih.gov
Middle-DownAnalysis of large peptide fragments after limited digestion.Reduces complexity vs. top-down; retains some PTM connectivity. nih.govRequires specialized fragmentation methods.
Top-DownAnalysis of the intact peptide.Preserves all PTMs on a single molecule; no digestion-induced artifacts. metwarebio.comLower throughput; requires high-end instrumentation; complex data analysis. creative-proteomics.com

A significant challenge in deamidation analysis is distinguishing between the resulting isomers, aspartic acid (Asp) and isoaspartic acid (isoAsp), which have the exact same mass. nih.govresearchgate.net High-resolution mass spectrometry, often coupled with other techniques, is crucial for this differentiation.

Tandem MS (MS/MS or MS³): Peptide isomers can produce different fragmentation patterns upon collision-induced dissociation (CID) or other fragmentation methods. nih.govacs.org By analyzing the resulting fragment ions (b- and y-ions), it's possible to localize the modification. Advanced techniques that analyze the fragmentation of fragment ions (MS³) can reveal subtle differences that distinguish Asp from isoAsp residues. nih.govacs.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase. researchgate.net Since the conversion of Asn to isoAsp involves a change in the peptide backbone structure (forming a five-membered succinimide (B58015) ring intermediate), the resulting isoAsp-containing peptide often has a different three-dimensional shape and collision cross-section (CCS) than the Asp-containing isomer. nih.gov IMS-MS can separate these isomers based on their different drift times before they enter the mass spectrometer, allowing for their individual identification. researchgate.netacs.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins. nih.govcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (185-240 nm) is sensitive to the peptide's secondary structure content (α-helices, β-sheets, turns, and random coils). creative-proteomics.com

Studies on Lanreotide have used CD spectroscopy to reveal that it adopts a solvent-dependent tight β-turn structure, specifically a type-II' β-turn, which is essential for its interaction with somatostatin (B550006) receptors. nih.govsigmaaldrich.comresearchgate.net Deamidation can disrupt the hydrogen bonding and electrostatic interactions that stabilize this turn. By comparing the CD spectra of native and deamidized Lanreotide, one can quantify changes in the secondary structure. A shift or decrease in the intensity of the characteristic spectral features would indicate a conformational change, potentially impacting the peptide's biological function. youtube.comresearchgate.net

Secondary StructureCharacteristic CD Signal (nm)
α-HelixPositive band ~192 nm, negative bands ~208 and ~222 nm.
β-SheetNegative band ~218 nm, positive band ~195 nm.
β-TurnVariable, but often a weak negative band ~225-230 nm and a strong positive band ~205 nm.
Random CoilStrong negative band ~198 nm.

Biophysical and Biochemical Characterization of Deamidized Lanreotide

Chromatographic Separation Techniques for Deamidated Lanreotide (B11836) Isolation and Quantification

Chromatography is an indispensable tool for the separation, isolation, and quantification of lanreotide and its deamidated variants. The subtle differences in physicochemical properties between the native peptide and its modified forms necessitate the development of high-resolution analytical methods.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of lanreotide and its impurities, including deamidated forms. The method separates molecules based on their hydrophobicity.

Method development typically involves optimizing several parameters to achieve sufficient resolution between the main lanreotide peak and the peaks of its variants. A common approach utilizes a C18 stationary phase, which consists of silica particles bonded with 18-carbon alkyl chains, providing a hydrophobic surface for interaction. nih.gov The mobile phase generally consists of an aqueous component and an organic modifier, such as acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute compounds with increasing hydrophobicity. nih.gov Detection is commonly performed using UV spectrophotometry at a wavelength of approximately 210-220 nm, where the peptide bond absorbs light. nih.govresearchgate.net

Validation of the HPLC method is performed according to established guidelines to ensure its reliability for quantitative analysis. Key validation parameters include: nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as degradation products.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 1: Typical Parameters for RP-HPLC Method Development for Lanreotide Analysis
ParameterTypical Condition/ValuePurpose
Stationary Phase (Column)C18 or C8, 250 mm x 4.6 mm, 5 µmProvides a hydrophobic surface for separation.
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)Aqueous component; TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic modifier for eluting the peptide.
Elution ModeGradientAllows for the separation of compounds with a wide range of hydrophobicities.
Flow Rate1.0 - 1.5 mL/minControls the speed of the separation.
Column Temperature25 - 40°CAffects retention times and peak shapes; needs to be controlled.
Detection Wavelength210 - 220 nmWavelength for optimal detection of the peptide backbone.
Injection Volume10 - 20 µLThe amount of sample introduced into the system.

In a typical IEX setup for lanreotide, a stationary phase with charged functional groups is used. For separating the more acidic deamidated form, a strong anion-exchange (SAX) column could be employed. The separation is achieved by applying a gradient of increasing salt concentration or a pH gradient. labrulez.comnih.gov At a specific buffer pH, both native and deamidized lanreotide will bind to the positively charged stationary phase. As the salt concentration in the mobile phase increases, the salt ions compete with the peptide for binding sites on the resin. The deamidized form, having a greater negative charge, will bind more strongly and thus require a higher salt concentration to be eluted from the column. nih.gov A patent for lanreotide analysis describes using a mixed-mode column that incorporates both reversed-phase and ion-exchange properties (RPLC/IEX) to improve the separation of impurities. google.com

Table 2: Principle of Ion-Exchange Chromatography for Deamidized Lanreotide
MoleculeKey Chemical ChangeNet Charge (at neutral pH)IEX Binding StrengthElution Order (Salt Gradient)
Native LanreotideContains neutral Asn/Gln residueBase charge (X)LowerElutes Earlier
Deamidized LanreotideAsn/Gln converted to Asp/GluMore negative (X-1)HigherElutes Later

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity. huji.ac.il Unlike RP-HPLC, HIC uses non-denaturing conditions, which helps to preserve the native structure and biological activity of the protein or peptide being analyzed. lcms.cz The principle of HIC involves binding the sample to a weakly hydrophobic stationary phase at a high salt concentration. youtube.com The high concentration of a kosmotropic salt (e.g., ammonium sulfate) in the mobile phase reduces the solvation of the peptide molecules, exposing their hydrophobic regions and promoting binding to the column. chromatographyonline.com

Elution is achieved by applying a decreasing salt gradient. huji.ac.il As the salt concentration decreases, the hydrophobic interaction between the peptide and the stationary phase weakens, and the molecules are eluted in order of increasing hydrophobicity. youtube.com Deamidation can lead to subtle changes in the conformation and surface hydrophobicity of lanreotide. These changes, although minor, may be sufficient to allow for the resolution of the deamidated form from the native peptide using a high-resolution HIC method. nih.gov

Receptor Binding Profile of Deamidized Lanreotide Isomers

The therapeutic effect of lanreotide is mediated through its binding to somatostatin (B550006) receptors (SSTRs). Therefore, any modification to the peptide, such as deamidation, must be evaluated for its impact on receptor binding affinity and selectivity.

Lanreotide is a somatostatin analog that exhibits a specific binding profile for the five SSTR subtypes. It binds with high affinity primarily to SSTR2 and with moderate affinity to SSTR5. nih.govmdpi.com It shows little to no significant affinity for SSTR1, SSTR3, and SSTR4. mdpi.comresearchgate.net The interaction with SSTR2 is crucial for its role in treating conditions like acromegaly and neuroendocrine tumors. researchgate.net

The binding of lanreotide to SSTRs is dependent on its specific three-dimensional structure and the presence of key amino acid residues, particularly the core β-turn motif formed by D-Trp and Lys. nih.govnih.gov Deamidation introduces a carboxylic acid group in place of an amide group, which alters both the charge and the hydrogen-bonding potential of the side chain. If the deamidation occurs at a residue that is directly involved in receptor binding or is critical for maintaining the correct conformation of the binding motif, a significant change in binding affinity can be expected. Conversely, if the modification is in a region of the peptide that is not directly interacting with the receptor, the impact on binding may be minimal. Structural studies have shown that specific hydrophobic and hydrophilic interactions between lanreotide and residues within the SSTR binding pocket are critical for high-affinity binding. nih.gov A change in charge due to deamidation could disrupt crucial salt bridge or hydrogen bond interactions, thereby reducing binding affinity.

Table 3: Reported Binding Affinities (IC50, nM) of Lanreotide for Human SSTR Subtypes
SSTR SubtypeBinding Affinity (IC50, nM)Reference
SSTR1>1000 mdpi.com
SSTR21.2 - 2.5 mdpi.comnih.gov
SSTR320.3 mdpi.com
SSTR4>1000 mdpi.com
SSTR511.4 - 16 mdpi.comnih.gov

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand. Lower values indicate higher binding affinity.

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor. giffordbioscience.comcreative-bioarray.com To assess the impact of deamidation on lanreotide's receptor binding profile, competitive inhibition assays are typically performed. nih.gov

In this type of assay, cell membranes or whole cells expressing a specific SSTR subtype (e.g., SSTR2 or SSTR5) are incubated with a fixed concentration of a radiolabeled somatostatin analog (the radioligand) and varying concentrations of the unlabeled "cold" ligand (the competitor). researchgate.net The competitors in this case would be native lanreotide and the isolated deamidized lanreotide isomer. Both ligands compete for binding to the receptor. As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. giffordbioscience.com

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. This allows for the determination of the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. creative-bioarray.com A lower IC50 value signifies a higher binding affinity. By comparing the IC50 values of native lanreotide and its deamidized form, a quantitative assessment of the effect of deamidation on receptor binding can be made. nih.gov

Table 4: Components of a Competitive Radioligand Binding Assay
ComponentDescriptionExample
Receptor SourceCell membranes or whole cells engineered to express the target receptor.CHO-K1 or HEK293 cells expressing human SSTR2.
RadioligandA high-affinity ligand for the target receptor, labeled with a radioisotope.[125I-Tyr11]-Somatostatin-14
Unlabeled CompetitorThe test compound(s) whose affinity is being measured.Native Lanreotide, Deamidized Lanreotide
Incubation BufferA buffer system to maintain pH and physiological conditions.HEPES buffer with protease inhibitors.
Separation MethodA method to separate receptor-bound radioligand from free radioligand.Rapid filtration through glass fiber filters.
Detection SystemAn instrument to quantify the radioactivity.Gamma counter (for 125I).

In Vitro Pharmacological Characterization of Deamidized Lanreotide at the Molecular Level

Receptor Activation and Intracellular Signal Transduction Pathways (e.g., cAMP suppression, ion channel modulation)

No studies detailing the specific binding affinity and activation of somatostatin receptors by deamidized lanreotide were found. Consequently, information regarding its impact on downstream signaling pathways, such as the suppression of cyclic adenosine monophosphate (cAMP) and the modulation of ion channels, is not available.

Cell-Based Assays for Receptor-Mediated Anti-Proliferative Effects

There is a lack of published cell-based assay results that specifically investigate the anti-proliferative effects of deamidized lanreotide. While the anti-proliferative properties of the parent compound, lanreotide, are well-documented, it is not scientifically sound to extrapolate these findings to its deamidized form without direct experimental evidence.

Implications for Peptide Engineering and Research Design

Strategies for Mitigating Deamidation in Lanreotide (B11836) and Related Peptides

Preventing the hydrolysis of the C-terminal amide in Lanreotide and similar peptides relies on a two-pronged approach: optimizing the molecular structure of new candidates and developing advanced formulations to protect the existing molecule.

While the sequence of Lanreotide is established, the principles of deamidation resistance are vital for the design of future analogs. The rate of side-chain deamidation is highly dependent on the adjacent amino acid in the sequence, with Asn-Gly and Asn-Ser motifs being particularly labile. nih.govmdpi.com Although C-terminal amide hydrolysis is less dependent on a specific two-amino-acid motif, the local chemical environment and conformational structure play a significant role.

Engineering strategies to enhance stability in new peptide designs could include:

D-Amino Acid Substitution: A hallmark of synthetic somatostatin (B550006) analogs like Lanreotide is the inclusion of D-amino acids, such as D-Tryptophan (D-Trp). nih.govnih.gov This substitution is primarily known to stabilize the bioactive β-turn conformation essential for receptor binding and to confer resistance to proteolytic degradation. nih.gov This rigid conformation can also indirectly enhance chemical stability by sterically shielding labile bonds, including the C-terminal amide, from attack by water molecules.

Flanking Residue Modification: The nature of the amino acids adjacent to the C-terminus can influence the rate of hydrolysis. Designing new analogs with bulky, sterically hindering residues near the C-terminus could physically block water access to the amide bond, thereby increasing its stability.

Proline Substitution: Placing a proline residue near a labile site is a known strategy to reduce deamidation. The unique, rigid structure of proline can restrict the backbone flexibility required for the degradation reaction to proceed. While not present in Lanreotide's core structure, this could be a consideration for novel designs.

StrategyMechanism of ActionRelevance to Somatostatin Analogs
D-Amino Acid Substitution Stabilizes bioactive conformation, increases resistance to proteolysis, and can sterically shield labile bonds. nih.govcreative-peptides.comA core design feature of Lanreotide (D-Trp, D-2Nal) and other analogs, enhancing overall stability. nih.gov
Avoidance of Labile Motifs Prevents rapid side-chain deamidation commonly seen in sequences like Asn-Gly or Asn-Ser. nih.govmdpi.comA key consideration for designing new analogs that may incorporate Asn or Gln residues for other functional reasons.
Cyclization Reduces conformational flexibility and protects terminal ends from exopeptidases. taylorandfrancis.comThe disulfide bridge in Lanreotide creates a cyclic structure that constrains the peptide, contributing to its stability.
Terminal Group Modification N-terminal acetylation and C-terminal amidation neutralize terminal charges, mimic native proteins, and increase stability against peptidases. lifetein.comtaylorandfrancis.comLanreotide features a C-terminal amide, a critical modification for its stability and activity. molbase.com

For an existing molecule like Lanreotide, formulation science provides the most powerful tools to ensure its stability. Hydrolysis is highly dependent on factors such as pH, temperature, and the presence of catalysts. fda.gov

Key formulation strategies include:

pH and Buffer Control: The hydrolysis of amide bonds is typically catalyzed by acid or base. Formulating a peptide solution within an optimal pH range, often between 3 and 5, can significantly diminish the rate of both deamidation and other degradation pathways like oxidation. nih.gov The selection of an appropriate buffering agent is critical to maintain this pH throughout the product's shelf life.

Excipient Use: The addition of stabilizers such as polyols (e.g., mannitol, glycerol), sugars, or certain amino acids can enhance peptide stability. These excipients can work through various mechanisms, including preferential exclusion, which creates a more stable hydration shell around the peptide, and by increasing the viscosity of the solution, which can slow degradation reactions. nih.govnih.gov

The Lanreotide Autogel® Formulation: Lanreotide is formulated as a supersaturated aqueous solution (Autogel® or Somatuline® Depot) that exhibits unique self-assembly properties. nih.gov The peptide molecules spontaneously organize into densely packed, hollow nanotubes of 24 nm in diameter. google.combachem.com This innovative, excipient-free formulation forms a drug depot upon subcutaneous injection, providing sustained release. nih.govbachem.com From a chemical stability perspective, this dense supramolecular structure is hypothesized to protect the peptide from degradation. By severely restricting the mobility of the peptide molecules and limiting the access of water to the labile C-terminal amide bond, the self-assembled gel-like matrix likely contributes significantly to the long-term stability of the product. google.com

Rational Design of Next-Generation Somatostatin Analogs with Improved Deamidation Resistance

The development of first-generation somatostatin analogs like Lanreotide and Octreotide (B344500) has provided crucial insights for the rational design of new therapeutics. nih.gov A primary goal for next-generation analogs is to engineer molecules with superior chemical stability, enhanced receptor selectivity, and improved efficacy from the outset.

The rational design process for improved deamidation resistance should incorporate several key considerations:

Structure-Based Stability Prediction: Leveraging high-resolution structural data of analogs bound to their receptors, such as the cryo-EM structures of Lanreotide with SSTR1, allows for detailed computational analysis. Molecular dynamics simulations can be used to predict the solvent accessibility and conformational strain on specific bonds, including the C-terminal amide, helping to identify potential liabilities in novel sequences.

Bioisosteric Replacement: Future designs may move beyond the traditional C-terminal amide. Research into bioisosteres—chemical groups with similar physical or chemical properties that produce broadly similar biological effects—could yield C-terminal modifications that are inherently more resistant to hydrolysis while retaining or even improving receptor binding and downstream signaling.

Integrated Stability and Activity Screening: The design process should involve a multi-parameter optimization that considers not only receptor binding affinity (e.g., for SSTR2 and SSTR5) but also chemical stability under forced degradation conditions (e.g., high pH and temperature). This ensures that lead candidates possess both potent biological activity and the robustness required for a viable pharmaceutical product. By integrating stability assays early in the discovery phase, researchers can avoid advancing molecules that are likely to fail during later stages of development due to chemical instability.

Leveraging Deamidation Insights for Advanced Peptide Drug Development Research

The challenges associated with preventing deamidation in Lanreotide and other therapeutic peptides have broader implications for the field of drug development. The insights gained from studying this degradation pathway are instrumental in advancing the next wave of peptide therapeutics.

Driving Analytical Innovation: The need to accurately detect and quantify specific degradation products, such as the free acid form of a C-terminally amidated peptide, pushes the development of more sensitive and high-resolution analytical methods. Techniques like advanced liquid chromatography-mass spectrometry (LC-MS) are essential to distinguish between process-related impurities and degradation products that arise during storage, providing critical data for quality control and regulatory submissions. mdpi.com

Informing Early-Stage Candidate Selection: An understanding of deamidation informs "developability" assessments, where potential drug candidates are screened early for undesirable properties. High-throughput screening methods combined with computational models can predict deamidation-prone sequences, allowing researchers to prioritize candidates with a higher intrinsic chemical stability. This "fail early, fail fast" approach saves significant time and resources by focusing efforts on the most promising molecules.

Advancing Formulation and Delivery Science: The success of the Lanreotide Autogel® formulation demonstrates how innovative drug delivery systems can provide a solution to inherent chemical stability challenges. This stimulates research into novel formulation platforms, such as self-assembling materials, hydrogels, and polymeric nanoparticles, that not only control the release rate of a peptide but also protect it from chemical degradation in vivo and in vitro.

By treating deamidation not merely as a late-stage formulation problem but as a fundamental challenge to be addressed through sequence engineering, rational design, and innovative delivery systems, the field of peptide drug development can continue to produce more stable, effective, and reliable therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.